2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrrolopyrimidine derivatives through cyclization involving the acetyl methyl group and the amide carbonyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been studied for their antiproliferative and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can disrupt key signaling pathways in cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor and has potential therapeutic applications.
Uniqueness
2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and fused ring structure
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O/c1-2-12-15-11-8-10(9-6-4-3-5-7-9)16-13(11)14(18)17-12/h3-8,16H,2H2,1H3,(H,15,17,18) |
InChI Key |
DGQQTAGSNMNNFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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